Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
Description
Chemical Identity and Structure Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- (CAS 34227-72-0) is a sphingolipid derivative classified as a ceramide. Its systematic IUPAC name is N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-tetradecanamide, and it is also known as N-Tetradecanoyl-4-sphingenine . The molecule comprises a 14-carbon tetradecanoyl chain linked via an amide bond to a sphingoid base (4-sphingenine), which features a hydroxyl group at position 2, a hydroxymethyl group at position 1, and a double bond at position 3 of the heptadecenyl chain. Its canonical SMILES is OC[C@H](NC(CCCCCCCCCCCCC)=O)[C@H](O)/C=C/CCCCCCCCCCCCC .
Properties
IUPAC Name |
N-(1,3-dihydroxyoctadecan-2-yl)tetradecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h30-31,34-35H,3-29H2,1-2H3,(H,33,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTSZXVRDXQARY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H65NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400346 | |
| Record name | Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180207-63-0 | |
| Record name | Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- typically involves the reaction of myristic acid with sphinganine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the production of Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- involves large-scale chemical synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Generation of various substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sphingolipids and glycolipids.
Biology: It plays a role in studying cell membrane dynamics and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in diseases related to lipid metabolism and cell signaling.
Industry: It is used in the development of cosmetic and pharmaceutical products due to its beneficial properties on skin and cell health.
Mechanism of Action
The mechanism by which Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- exerts its effects involves its interaction with cell membrane components and signaling pathways. It may act as a precursor to bioactive lipids that modulate cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets and pathways involved include sphingosine kinase and ceramide synthase, which are crucial in sphingolipid metabolism.
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula: C32H63NO3
- Molecular Weight : 509.855 g/mol .
- Solubility : Sparingly soluble in DMF (0.15 mg/mL) and typically stored at -20°C to maintain stability .
- Biological Role : Ceramides like this compound are critical in apoptosis, cell differentiation, and lipid raft formation. They also modulate signaling pathways linked to obesity and neurodegenerative diseases, such as Parkinson’s .
Ceramides vary in acyl chain length, saturation, and functional modifications, which influence their physicochemical properties and biological roles. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Ceramide Derivatives
Key Differences
Acyl Chain Length and Solubility: Shorter chains (e.g., C6 in N-Hexanoyl-4-sphingenine) increase solubility in polar solvents, whereas longer chains (e.g., C22 in N-Docosanoyl-4-sphingenine) enhance hydrophobicity, affecting membrane integration . The C14 chain in N-Tetradecanoyl-4-sphingenine balances solubility and lipid bilayer stability, making it ideal for studying intracellular signaling .
Functional Modifications :
- BODIPY FL-C5-ceramide : The boron-dipyrromethene (BODIPY) fluorophore enables fluorescence at λmax 505 nm (absorption) and 511/620 nm (emission), allowing real-time tracking of Golgi dynamics .
- 2'-Hydroxy Ceramide : The additional hydroxyl group enhances hydrogen bonding, improving skin barrier function in cosmetic formulations .
Biological Specificity: N-Tetradecanoyl-4-sphingenine’s unsaturated sphingoid base (3E) facilitates interactions with proteins like ceramide-activated phosphatases, unlike saturated analogs . N-Docosanoyl-4-sphingenine is enriched in brain lipids, suggesting a role in neuronal membrane integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
